molecular formula C15H10N2O4 B2843250 3-(2H-1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid CAS No. 1181315-04-7

3-(2H-1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid

Cat. No.: B2843250
CAS No.: 1181315-04-7
M. Wt: 282.255
InChI Key: UENLBKURVSRMOV-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1H-indazole-7-carboxylic acid is a heterocyclic compound featuring an indazole core substituted at the 3-position with a 1,3-benzodioxole group and a carboxylic acid moiety at the 7-position. The benzodioxol group (a methylenedioxy bridge) is a common pharmacophore in bioactive molecules, often contributing to enhanced metabolic stability and receptor binding . The indazole scaffold is notable for its role in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS)-targeting agents.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15(19)10-3-1-2-9-13(16-17-14(9)10)8-4-5-11-12(6-8)21-7-20-11/h1-6H,7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENLBKURVSRMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC4=C3C=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Indazole Ring Formation: The indazole ring is often constructed via a cyclization reaction involving hydrazine derivatives and ortho-substituted nitrobenzenes.

    Coupling of Benzodioxole and Indazole Rings: The final step involves coupling the benzodioxole moiety with the indazole ring, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physical/Chemical Data Synthesis Method (Reference) Potential Applications Safety Profile (Reference)
3-(2H-1,3-Benzodioxol-5-yl)-1H-Indazole-7-Carboxylic Acid Indazole - 3-position: 1,3-Benzodioxol
- 7-position: Carboxylic acid
Not explicitly reported; inferred similar analogs suggest moderate solubility and high crystallinity. Likely Suzuki coupling (analogous to ) Kinase inhibition, CNS modulation (inferred) Environmental toxicity (similar to )
3-Phenyl-1H-Indazole-7-Carboxylic Acid Hydrochloride Indazole - 3-position: Phenyl
- 7-position: Carboxylic acid
Hydrochloride salt form; synthesized via Suzuki coupling (phenylboronic acid, Pd catalysis) . Suzuki cross-coupling Preclinical research (specifics unreported) R&D use only (analogous to )
2-[7-Nitro-5-Trifluoromethyl-1H-Benzo[d]imidazol-2-yl]Benzoic Acid (3a) Benzoimidazole - 2-position: Benzoic acid
- 7-position: Nitro, 5-position: CF₃
Mp: 287.9°C; IR: 3485 cm⁻¹ (O-H stretch); MS: m/z 351 (M⁺); Anal. C 51.24%, H 2.36% . Condensation and nitration Antimicrobial or enzyme inhibition (inferred) Not reported
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid Indole - 2-position: Carboxylic acid
- 3-position: Methyl
- 7-position: Chloro
CAS: 16381-48-9; R&D use only; hazardous data unspecified . Unreported (likely halogenation and coupling) Chemical intermediate Not for medicinal use
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-Hydroxy-5-Methoxy-2,2-Dimethyl-Chroman-8-yl)Prop-2-En-1-One Chalcone - Propenone bridge linking benzodioxol and chroman groups MW: 382.40; Triclinic (P1), a = 9.4531 Å, V = 908.55 ų; MoKα radiation . Aldol condensation Anticancer, antioxidant (chalcone typical) Unreported

Structural Features and Functional Groups

  • Benzodioxol vs. Phenyl Substituents : The target compound’s benzodioxol group (electron-rich due to the methylenedioxy bridge) may enhance π-π stacking and metabolic stability compared to the phenyl group in . This difference could influence solubility and target selectivity .
  • Indazole vs.
  • Carboxylic Acid Positioning : The 7-carboxylic acid in the target compound and may facilitate salt formation or hydrogen bonding, contrasting with the 2-position in , which could alter acidity and bioavailability.

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid, with the CAS number 1181315-04-7, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Indazole Ring : Known for its role in various bioactive molecules.
  • Benzodioxole Moiety : This structure can influence the compound's absorption and metabolism, potentially enhancing its bioactivity.
  • Carboxylic Acid Group : Often associated with increased solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator by binding to active or allosteric sites on these targets, influencing various biochemical pathways. Notably, it has been studied for its potential anticancer properties by inhibiting kinases involved in cell proliferation and inducing apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to:

  • Inhibit specific kinases involved in cancer cell proliferation.
  • Induce apoptosis in various cancer cell lines.

For instance, studies have demonstrated that derivatives of indazole compounds can exhibit cytotoxic effects against breast cancer cell lines, suggesting a potential application in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways via enzyme inhibition, which could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. This aspect is still under investigation but highlights the compound's versatility as a potential therapeutic agent.

Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation and induction of apoptosis in MCF-7 and MDA-MB-231 cell lines .
Study BAnti-inflammatory EffectsShowed modulation of inflammatory cytokines through enzyme inhibition.
Study CAntimicrobial PropertiesPreliminary data indicated potential antimicrobial effects against various pathogens.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : Treatment of MCF-7 and MDA-MB-231 cells with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed, indicating strong anticancer potential.
  • Case Study on Anti-inflammatory Mechanisms :
    • Objective : To assess the impact on inflammatory markers.
    • Methodology : In vitro assays measuring cytokine levels post-treatment.
    • Results : Notable reduction in pro-inflammatory cytokines was recorded, supporting its use as an anti-inflammatory agent.

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